![molecular formula C9H12N4S B13188797 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring substituted with an ethyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Ethyl Group: The thiophene ring is then ethylated using ethyl halides under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Coupling of Thiophene and Triazole Rings: The final step involves coupling the ethyl-substituted thiophene ring with the triazole ring using a suitable linker, such as a methylene group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Thiophene derivatives with various functional groups.
科学的研究の応用
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biology: It is studied for its role in enzyme inhibition and as a potential ligand for receptor binding studies.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
類似化合物との比較
1-[(5-Methylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
1-[(5-Propylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
特性
分子式 |
C9H12N4S |
|---|---|
分子量 |
208.29 g/mol |
IUPAC名 |
1-[(5-ethylthiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-11-9(10)12-13/h3-4,6H,2,5H2,1H3,(H2,10,12) |
InChIキー |
YWMFGDVRHQRFPD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
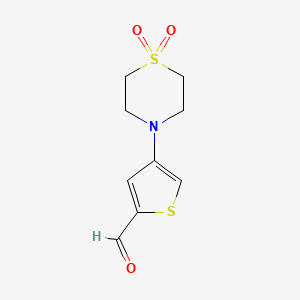
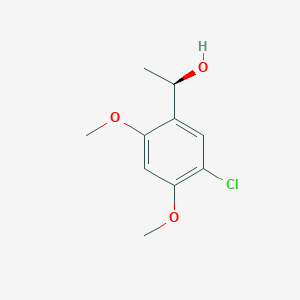
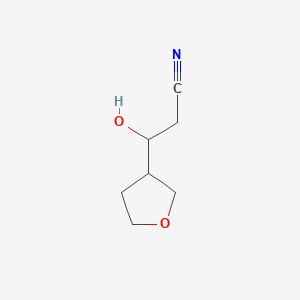
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
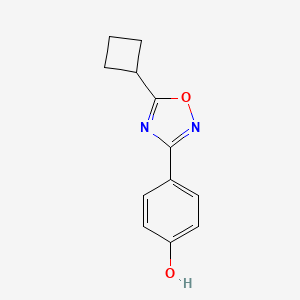
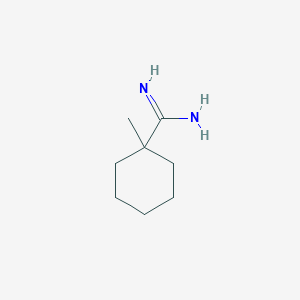

![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)


![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
